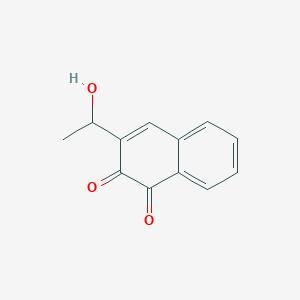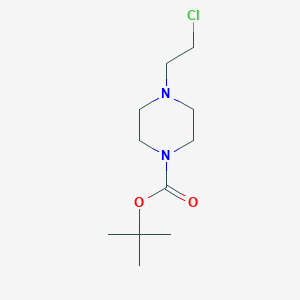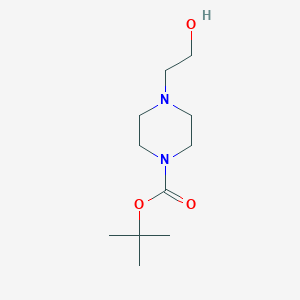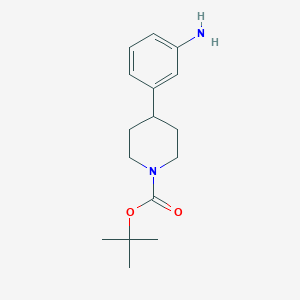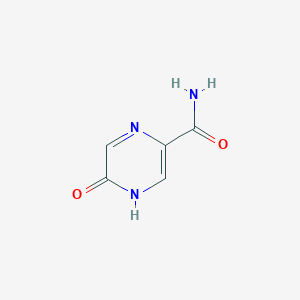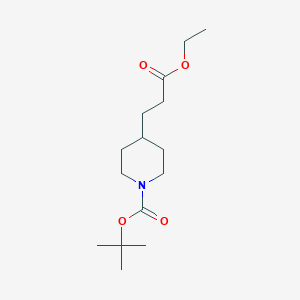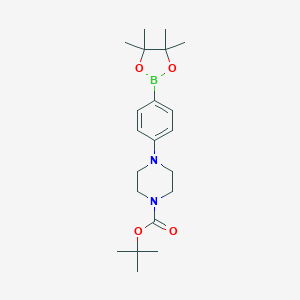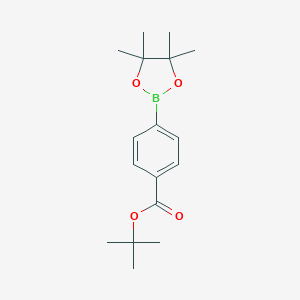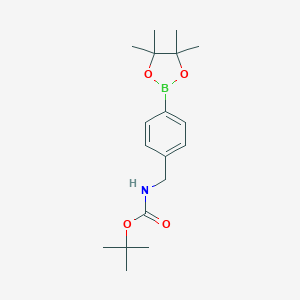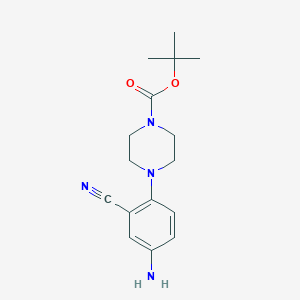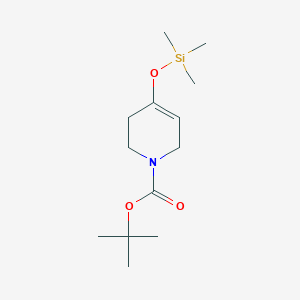
tert-Butyl 4-((trimethylsilyl)oxy)-5,6-dihydropyridine-1(2H)-carboxylate
Descripción general
Descripción
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, the conformational studies of substituted 6-methyl-4-hydroxy-2-pyrones indicated that the substituents on the 4-hydroxy group clearly favored the s-cis arrangement towards the formal double bond . The compound could be easily synthesized using NaH to deprotonate the pyrone in THF, adding trimethylstannyl chloride, and crystallizing the product from chloroform and hexane .
Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed using techniques such as X-ray diffraction . The structures determined by X-ray diffraction demonstrated the exclusive presence of the same conformation in the solid state . In these derivatives, the pertinent dihedral angle deviates only slightly from the value for coplanarity with the formal double bond .
Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds, such as 4-(tert-Butyldimethylsilyl)oxy benzaldehyde, have been reported. This compound has a molecular weight of 236.38, a refractive index of 1.5110, a boiling point of 224-226 °C, and a density of 0.957 g/mL at 25 °C .
Aplicaciones Científicas De Investigación
Conformational Studies
Scientific Field
Application Summary
The compound has been used in conformational studies of substituted 6-methyl-4-hydroxy-2-pyrones . The substituents on the 4-hydroxy group, including the tert-butyl and trimethylsilyl groups, favor the s-cis arrangement towards the formal double bond .
Methods of Application
The conformational preferences were determined through steady-state kinetic NOE measurements and X-ray diffraction . These techniques allowed researchers to observe the preferred conformations in solution and in the solid state .
Results and Outcomes
The tert-butyl, trimethylsilyl, and trimethylstannyl derivatives showed a marked preference for the s-cis conformation in solution . The structures determined by X-ray diffraction demonstrated the exclusive presence of the same conformation in the solid state .
Preparation of Dipeptidyl Peptidase IV Inhibitors
Scientific Field
Application Summary
This compound is used in the preparation of dipeptidyl peptidase IV inhibitors derived from β-aminoacylpiperidines bearing a fused thiazole, oxazole, isoxazole, or pyrazole .
Methods of Application
The specific methods of application are not provided in the source. However, the synthesis of such inhibitors typically involves a series of organic reactions, including condensation, cyclization, and substitution .
Results and Outcomes
The resulting dipeptidyl peptidase IV inhibitors could potentially be used in the treatment of type 2 diabetes .
Synthesis of tert-Butyl-4-vinyl-3,6-dihydro-2H-pyridine-1-carboxylate
Scientific Field
Application Summary
The compound can be used in the synthesis of tert-butyl-4-vinyl-3,6-dihydro-2H-pyridine-1-carboxylate .
Methods of Application
The synthesis is achieved by reacting tert-butyl-1,2,3,6-tetrahydro-4-[(trifluoromethyl)sulfonyl]pyridine-1-carboxylate with tributylvinyltin in the presence of a catalytic system Pd(PPh3)4–anhydrous LiCl at boiling in tetrahydrofuran for 9 hours .
Results and Outcomes
The reaction yields tert-butyl-4-vinyl-3,6-dihydro-2H-pyridine-1-carboxylate in 86% yield .
Synthesis of Natural Prenyl Indole Derivatives
Application Summary
This compound is used in the synthesis of natural prenyl indole derivatives, such as Indiacens A and B . These indole derivatives have been found to possess anticancer, anti-inflammatory, antinociceptive, antipsychotic, analgesic, cytotoxic, and 5-lipoxygenase inhibitory activities .
Methods of Application
The specific methods of application are not provided in the source. However, the synthesis of such derivatives typically involves a series of organic reactions .
Results and Outcomes
The resulting natural prenyl indole derivatives could potentially be used in the treatment of various diseases due to their wide spectrum of biological activity .
Synthesis of tert-Butyl-4-vinyl-3,6-dihydro-2H-pyridine-1-carboxylate
Methods of Application
The synthesis is achieved by reacting the available tert-butyl-1,2,3,6-tetrahydro-4-[(trifluoromethyl)sulfonyl]pyridine-1-carboxylate with tributylvinyltin in the presence of a catalytic system Pd(PPh3)4–anhydrous LiCl at boiling in tetrahydrofuran for 9 hours .
Safety And Hazards
The safety and hazards of similar compounds have been reported. For instance, 4-(tert-Butyldimethylsilyl)oxy benzaldehyde is classified as a highly flammable liquid and vapor. It is harmful if swallowed or in contact with skin, causes skin irritation, may cause an allergic skin reaction, is toxic if inhaled, may cause respiratory irritation, and is toxic to aquatic life with long-lasting effects .
Propiedades
IUPAC Name |
tert-butyl 4-trimethylsilyloxy-3,6-dihydro-2H-pyridine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25NO3Si/c1-13(2,3)16-12(15)14-9-7-11(8-10-14)17-18(4,5)6/h7H,8-10H2,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHMYTVUBQZSSNY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(=CC1)O[Si](C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25NO3Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90444818 | |
| Record name | tert-Butyl 4-((trimethylsilyl)oxy)-5,6-dihydropyridine-1(2H)-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90444818 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.43 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 4-((trimethylsilyl)oxy)-5,6-dihydropyridine-1(2H)-carboxylate | |
CAS RN |
211108-48-4 | |
| Record name | tert-Butyl 4-((trimethylsilyl)oxy)-5,6-dihydropyridine-1(2H)-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90444818 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details








Synthesis routes and methods V
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

